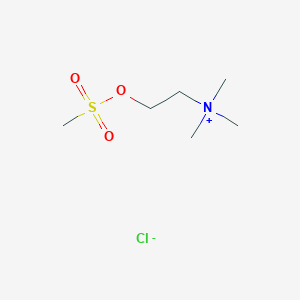
Methanesulfonylcholine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonylcholine chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonyl group attached to a choline chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonylcholine chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for an additional 3.5 hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their high conversion yields and the ability to carry out the reactions at ambient temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonylcholine chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene, a highly reactive intermediate.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Alcohols: Used in the formation of methanesulfonates.
Non-nucleophilic Bases: Often used to facilitate substitution reactions.
Lewis Acids: Used in Beckmann rearrangement reactions involving methanesulfonates.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated during elimination reactions.
Methanesulfonic Acid: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Methanesulfonylcholine chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonates.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of methanesulfonylcholine chloride involves its reactivity as an electrophile. It functions as a source of the methanesulfonyl group, which can participate in various chemical reactions. The compound’s effects are mediated through its interactions with molecular targets, including nucleophiles such as alcohols and amines. These interactions lead to the formation of methanesulfonates and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A related compound with similar reactivity but lacking the choline chloride moiety.
Methanesulfonic Acid: The parent compound from which methanesulfonylcholine chloride is derived.
Tosyl Chloride: Another sulfonyl chloride with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl and choline chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
3626-80-0 |
|---|---|
Fórmula molecular |
C6H16ClNO3S |
Peso molecular |
217.72 g/mol |
Nombre IUPAC |
trimethyl(2-methylsulfonyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO3S.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IRURUMWPVGWZKD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOS(=O)(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


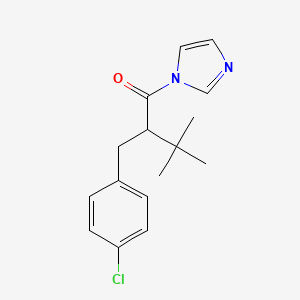
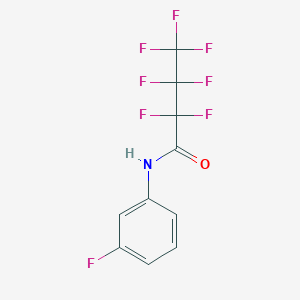
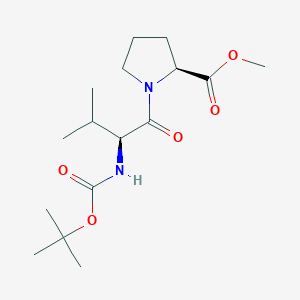
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
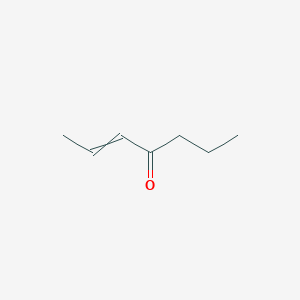
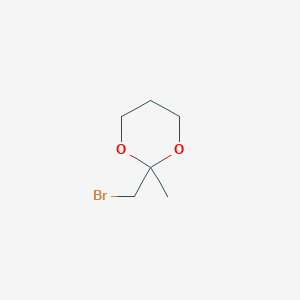
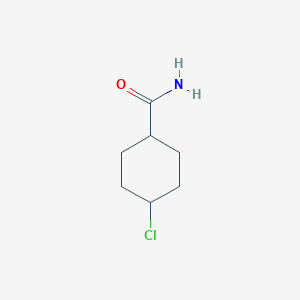
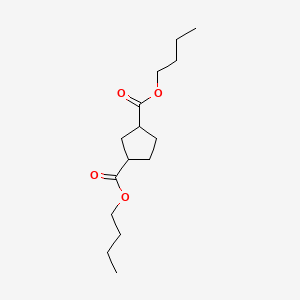

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
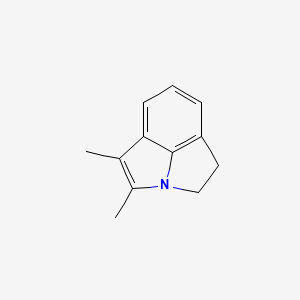
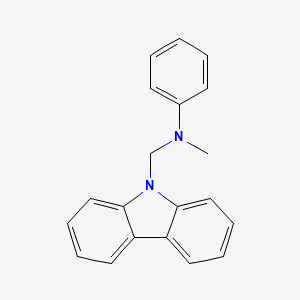
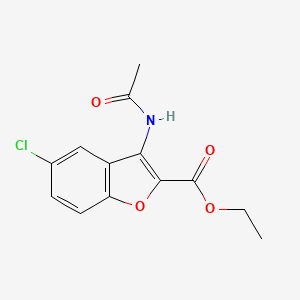
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
